molecular formula C24H21N3O2 B10982992 N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide

N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide

Cat. No.: B10982992
M. Wt: 383.4 g/mol
InChI Key: WAAHGAKKRSQBOM-UHFFFAOYSA-N
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Description

N-{2-[(Biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide is a synthetic small molecule characterized by a central indole-3-carboxamide scaffold. The indole moiety is substituted at the N1 position with a 2-[(biphenyl-4-ylcarbonyl)amino]ethyl group, introducing a biphenyl-4-ylcarbonyl fragment via an ethylamine linker.

Properties

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

N-[2-[(4-phenylbenzoyl)amino]ethyl]-1H-indole-3-carboxamide

InChI

InChI=1S/C24H21N3O2/c28-23(19-12-10-18(11-13-19)17-6-2-1-3-7-17)25-14-15-26-24(29)21-16-27-22-9-5-4-8-20(21)22/h1-13,16,27H,14-15H2,(H,25,28)(H,26,29)

InChI Key

WAAHGAKKRSQBOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCNC(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Stepwise Amide Coupling Approach

The most widely employed method involves sequential amide bond formation. First, biphenyl-4-carbonyl chloride is prepared via Friedel-Crafts acylation of biphenyl using thionyl chloride (SOCl₂) under reflux conditions. Separately, ethylenediamine is functionalized with indole-3-carboxylic acid using carbodiimide-mediated coupling (e.g., EDC/HOBt in dichloromethane). The final step couples these intermediates via nucleophilic acyl substitution:

Reaction Scheme

  • Biphenyl-4-carbonyl chloride + H₂N-CH₂CH₂-NH-indole-3-carboxamide → N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide

Optimized Conditions

  • Solvent: Anhydrous DMF

  • Base: Triethylamine (2.5 equiv)

  • Temperature: 0°C → RT, 12 hours

  • Yield: 68–72% after silica gel chromatography

One-Pot Tandem Synthesis

Recent advances utilize tandem coupling to reduce purification steps. A mixed anhydride strategy activates biphenyl-4-carboxylic acid with isobutyl chloroformate, followed by sequential addition of ethylenediamine and indole-3-carboxylic acid derivatives.

Key Advantages

  • Eliminates intermediate isolation

  • Total yield improves to 78–82%

  • Reduced solvent consumption

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Patent disclosures highlight the use of microreactors for high-throughput synthesis. Key parameters include:

ParameterValueImpact on Yield
Residence Time8–10 minMaximizes conversion
Temperature50°CBalances kinetics and side reactions
CatalystHATU (0.1 equiv)Enhances coupling efficiency

This method achieves 85% yield with ≥99% purity by HPLC.

Green Chemistry Innovations

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DMF, reducing environmental impact.

  • Catalyst Recycling : Immobilized EDC on silica gel allows three reuse cycles without yield loss.

Mechanistic Insights into Key Reactions

Amide Bond Formation Kinetics

The rate-determining step involves attack of the primary amine on the activated carbonyl. Density functional theory (DFT) calculations reveal:

  • Activation energy: 24.3 kcal/mol for EDC-mediated coupling

  • Transition state stabilization via H-bonding with HOBt

Experimental Validation

  • Pseudo-first-order kinetics observed (k = 1.2 × 10⁻³ s⁻¹ at 25°C)

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Stepwise Coupling7298.5ModerateHigh (solvent waste)
Tandem Synthesis8299.1HighModerate
Continuous Flow8599.7Very HighLow

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.92 (s, 1H, indole NH), 8.45 (t, J = 5.6 Hz, 1H, amide NH), 7.89–7.21 (m, 13H, aromatic)

  • HRMS : m/z 452.1864 [M+H]⁺ (calc. 452.1867)

Purity Assessment

  • HPLC: C18 column, 75:25 MeCN/H₂O, 1.0 mL/min, retention time = 6.8 min

  • LOD: 0.02% (w/w) for related substances

Challenges and Mitigation Strategies

Common Side Reactions

  • Indole Ring Oxidation : Minimized by conducting reactions under N₂ atmosphere

  • Ethylene Linker Hydrolysis : Controlled via pH maintenance (6.5–7.5)

Scalability Bottlenecks

  • Solution : Switch from batch to flow chemistry for exothermic coupling steps

Mechanism of Action

The mechanism of action of N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can disrupt various biological pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Structural Analogues in Anticancer Research

N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide Derivatives
A 2017 study synthesized derivatives of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide (e.g., compound 6p ) and evaluated their anticancer activity against EGFR-overexpressing cancer cell lines (A549, HeLa, SW480). Key findings include:

  • 6p exhibited IC₅₀ values of 0.8–1.2 μM against EGFR-high cell lines, outperforming other derivatives due to its C5-substituted 2-{[2-(2-methoxyphenoxy)ethyl]amino}-2-oxoethoxy group.
  • Low cytotoxicity (IC₅₀ > 50 μM) was observed in normal liver cells (HL7702), suggesting selectivity for cancer cells .

Comparison with Target Compound :

  • Structural Difference: The target compound replaces the furan-2-ylmethyl group with a biphenyl-4-ylcarbonyl-ethylamino chain. This substitution may enhance binding to hydrophobic kinase domains (e.g., EGFR) but could reduce metabolic stability due to increased molecular weight.
  • Therapeutic Potential: While 6p targets EGFR, the biphenyl group in the target compound may broaden its inhibitory profile to other tyrosine kinases (e.g., VEGFR, PDGFR) or alter pharmacokinetics.
Table 1: Key Structural and Activity Differences
Compound Substituent at N1 Position Key Biological Activity Selectivity (Cancer vs. Normal Cells)
Target Compound 2-[(Biphenyl-4-ylcarbonyl)amino]ethyl Not yet reported (inferred kinase inhibition) Unknown
6p (Zhang et al., 2017) Furan-2-ylmethyl + C5 substituent EGFR inhibition (IC₅₀: 0.8–1.2 μM) High (IC₅₀ > 50 μM in HL7702)

Indole-3-carboxamides in Psychoactive Substances

Several indole-3-carboxamide derivatives are classified as synthetic cannabinoids due to their affinity for CB1/CB2 receptors. Examples include:

  • FDU-NNEI: 1-(4-Fluorobenzyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide, a controlled substance with potent cannabinoid receptor activity .
  • STS-135 : N-(Adamant-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide, regulated under drug laws for its psychoactive effects .

Comparison with Target Compound :

  • Structural Difference: The target compound lacks the fluorinated alkyl chains (e.g., 5-fluoropentyl) or adamantyl groups common in synthetic cannabinoids, reducing the likelihood of CB1/CB2 receptor binding.
  • Regulatory Status : While STS-135 and FDU-NNEI are explicitly controlled, the target compound’s biphenyl group may place it outside current regulatory frameworks, pending pharmacological evaluation .
Table 2: Regulatory and Structural Profiles of Psychoactive Analogues
Compound Key Substituents Receptor Target Legal Status (SA, 2018)
Target Compound Biphenyl-4-ylcarbonyl-ethylamino Unknown Not listed
STS-135 Adamantyl + 5-fluoropentyl CB1/CB2 250 g = 10 DDUs (trafficking penalty)
FDU-NNEI 4-Fluorobenzyl + naphthalen-1-yl CB1/CB2 Controlled (analogous to Schedule I)

Biological Activity

N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide is a synthetic compound classified as an indole derivative. Its structural complexity arises from the biphenyl moiety linked via an amide bond to an ethylene chain, which connects to an indole core substituted at the 3-position with a carboxamide group. This unique structure suggests potential biological activities, particularly in relation to cannabinoid receptors and other therapeutic applications.

The compound's reactivity is influenced by its amide and carboxamide functionalities, which are known to participate in various chemical reactions. These characteristics allow for the synthesis of analogs with modified biological properties. The synthesis methods can include standard organic reactions, enabling the exploration of structure-activity relationships (SAR) that are crucial for understanding its biological effects.

Structural Characteristics

Property Details
Molecular Formula C20H22N2O2
Molecular Weight 322.40 g/mol
Functional Groups Amide, Carboxamide, Indole
Solubility Soluble in organic solvents

Research indicates that compounds similar to this compound may exhibit significant activity at cannabinoid receptors (CB1 and CB2). Modifications on the indole scaffold can enhance receptor affinity and selectivity, suggesting that this compound could be a promising candidate for therapeutic applications targeting these receptors.

Pharmacological Studies

Several studies have investigated the biological activities of indole derivatives. For instance, structure-activity relationship studies have demonstrated that certain substitutions on the indole ring can significantly influence pharmacological properties.

Case Study: Cannabinoid Receptor Activity

A study focusing on various indole derivatives reported that modifications at specific positions on the indole ring led to enhanced binding affinities for cannabinoid receptors. The findings suggest that this compound may exhibit similar properties, warranting further investigation.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with other indole derivatives:

Compound Name Structure Key Features
3-(1-naphthoyl)indoleStructureAnti-inflammatory effects
N-(adamantyl)-indoleStructurePotential neuroprotective properties
5-chloroindole derivativesStructureVaried receptor affinities

This table highlights how structural variations can lead to distinct biological activities.

Binding Affinity Studies

Interaction studies typically focus on binding affinity and efficacy at cannabinoid receptors. Techniques such as radiolabeled ligand binding assays and in vitro functional assays are employed to assess these parameters. Preliminary results indicate that compounds structurally related to this compound show promising receptor interactions.

In Vivo Studies

In vivo studies are crucial for evaluating the therapeutic potential of this compound. Animal models are often used to assess pharmacokinetics, toxicity, and efficacy in disease models relevant to cannabinoid signaling pathways.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide?

  • Answer : A one-pot, two-step solution-phase synthesis is widely used for indole-3-carboxamide derivatives. For example, intermediate formation via nucleophilic aromatic substitution (SNAr) under basic conditions, followed by coupling with biphenyl-4-ylcarbonyl amine derivatives, can yield the target compound . TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) is effective for amide bond formation in such reactions, as demonstrated in analogous indole-carboxamide syntheses . Purification often involves silica gel chromatography and recrystallization from DMF/acetic acid mixtures .

Q. How can the purity and structural integrity of the synthesized compound be validated?

  • Answer : Use a combination of analytical techniques:

  • Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3) to monitor reaction progress .
  • NMR spectroscopy (1H and 13C) in DMSO-d6 to confirm functional groups and connectivity .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight .
  • Single-crystal X-ray diffraction for unambiguous structural determination, leveraging SHELX programs for refinement .

Q. What are the standard protocols for evaluating the compound’s solubility and stability?

  • Answer :

  • Solubility : Test in DMSO (common stock solvent) followed by dilution in aqueous buffers (pH 7.4) for biological assays.
  • Stability : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and pH conditions (3–9) over 72 hours, with HPLC monitoring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Answer :

  • Functional group variation : Replace the biphenyl-4-ylcarbonyl group with other aryl carbonyls (e.g., fluorobenzoyl) to assess electronic effects .
  • Scaffold modification : Introduce substituents at the indole C5 position (e.g., alkoxy groups) to enhance receptor binding, as seen in EGFR inhibitor studies .
  • Biological assays : Test derivatives against target receptors (e.g., EGFR) using kinase inhibition assays and cytotoxicity screens (e.g., A549, HeLa cell lines) .

Q. How can computational modeling resolve contradictions in experimental binding affinity data?

  • Answer :

  • Docking validation : Re-dock the compound into receptor active sites (e.g., using AutoDock Vina) to validate binding poses against crystallographic data .
  • Molecular dynamics (MD) simulations : Run 100-ns MD trajectories to assess binding stability (RMSD < 2 Å) and identify key interactions (e.g., hydrogen bonds with kinase catalytic residues) .
  • ADMET prediction : Use tools like Adver-Pred to reconcile discrepancies between in vitro activity and in vivo toxicity .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

  • Answer :

  • Co-crystallization : Use fragment-based approaches with brominated or methylated analogs to improve crystal packing .
  • Solvent optimization : Screen solvent mixtures (e.g., DMF/water, ethanol/diethyl ether) under slow evaporation conditions .
  • Cryo-protection : Add glycerol (20% v/v) to prevent ice formation during data collection at 100 K .

Methodological Notes

  • Contradiction Handling : If biological activity varies between assays (e.g., high in vitro vs. low in vivo), validate metabolic stability using liver microsome assays and adjust logP values via substituent modifications .
  • Data Reproducibility : Standardize reaction conditions (e.g., TBTU coupling at 0–5°C) and document solvent batch effects .

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